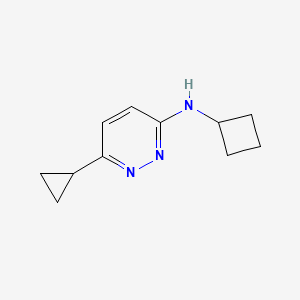

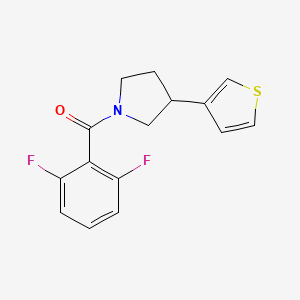

N-cyclobutyl-6-cyclopropylpyridazin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-cyclobutyl-6-cyclopropylpyridazin-3-amine” is an organic compound that contains nitrogen . It’s a type of amine, which are organic compounds that resemble ammonia and have a nitrogen atom that can bond up to three hydrogens .

Synthesis Analysis

The synthesis of amines like “this compound” can involve various methods such as reduction of nitriles or amides, SN2 reactions of alkyl halides with ammonia or other amines, and reductive amination of aldehydes or ketones . A study on the synthesis of cyclobutenyl amines describes a Lewis acid-catalyzed addition of bicyclobutanes to imines .Applications De Recherche Scientifique

Electrophilic Aminations with Oxaziridines

Research by Andreae and Schmitz (1991) in "Electrophilic Aminations with Oxaziridines" presents a methodology where cyclohexanespiro-3'-oxaziridine transfers its NH group to various nucleophiles, facilitating the synthesis of a wide range of nitrogen-containing compounds. This work highlights the versatility of oxaziridines in the amination of different substrates, potentially including N-cyclobutyl-6-cyclopropylpyridazin-3-amine derivatives, to synthesize azines, hydrazines, diaziridines, and other nitrogen-rich structures (Andreae & Schmitz, 1991).

Palladium-Catalyzed Carbonylative Cyclization of Amines

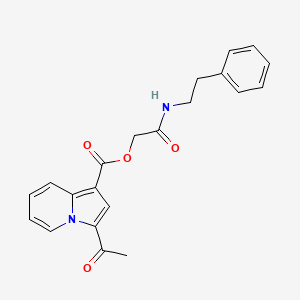

The work "Palladium-Catalyzed Carbonylative Cyclization of Amines via γ-C(sp3)-H Activation" by Hernando et al. (2016) explores a palladium-catalyzed method for the carbonylation of N-(2-pyridyl)sulfonyl-protected amines. This technique could potentially be applied to substrates similar to this compound for the synthesis of γ-lactams, demonstrating a novel approach to functionalizing amine-based compounds (Hernando et al., 2016).

Synthesis of 3-Aminocyclobut-2-en-1-ones

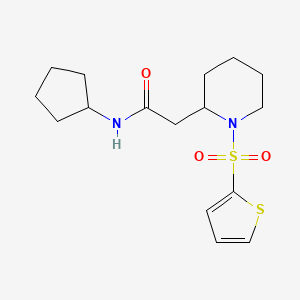

In "Efficient synthesis of 3-aminocyclobut-2-en-1-ones: squaramide surrogates as potent VLA-4 antagonists," Brand et al. (2003) detail a synthesis route for 3-aminocyclobut-2-en-1-ones through the condensation of cyclobuta-1,3-diones with primary amines. This process might be adaptable for generating cyclobutyl and cyclopropyl derivatives like this compound, providing valuable scaffolds for pharmaceutical development (Brand et al., 2003).

Electrophilic Amination of Carbanions

The study "Electrophilic amination of carbanions by N-carboxamido oxaziridines" by Armstrong et al. (2000) investigates the amination of carbanions using N-carboxamido oxaziridines. This method might offer a pathway to introduce nitrogen functionalities into molecules related to this compound, enriching the toolkit for synthesizing complex nitrogen-containing molecules (Armstrong et al., 2000).

Safety and Hazards

Propriétés

IUPAC Name |

N-cyclobutyl-6-cyclopropylpyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-2-9(3-1)12-11-7-6-10(13-14-11)8-4-5-8/h6-9H,1-5H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTOWBDCLIGJBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NN=C(C=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2609378.png)

![3-[(E)-2-Cyano-3-oxo-3-(3-propan-2-yloxypropylamino)prop-1-enyl]-1H-indole-6-carboxylic acid](/img/structure/B2609381.png)

![N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2609382.png)

![N-[(5-Chloropyrazin-2-yl)methyl]-3-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B2609392.png)

![6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2609394.png)

![[2-(Trifluoromethyl)thiophen-3-yl]methanol](/img/structure/B2609395.png)

![2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2609397.png)